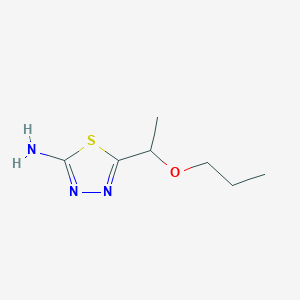

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-3-4-11-5(2)6-9-10-7(8)12-6/h5H,3-4H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAVIBBZGKMHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252682 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-63-7 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathway for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide to the Synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details a strategic two-step synthesis, beginning with the preparation of the key precursor, 2-propoxypropanoic acid, followed by its conversion to the target thiadiazole via a one-pot cyclization reaction with thiosemicarbazide. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss alternative strategies, grounding our recommendations in established chemical principles and authoritative literature.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical sciences. Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor, largely due to the presence of the =N-C-S moiety, make it a privileged structure in drug design.[4][5] The substituent at the 5-position of the ring is crucial for modulating the pharmacological profile of the molecule, allowing for the generation of diverse analog libraries to optimize lead compounds.[1] This guide focuses on the synthesis of a specific analog, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, providing a clear and reproducible pathway for its preparation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the C-C bond between the thiadiazole ring and the propoxyethyl side chain, leading back to a suitable carboxylic acid precursor and thiosemicarbazide. This approach is widely documented as an effective method for constructing the 2-amino-1,3,4-thiadiazole core.[2][6][7]

The chosen forward synthesis, therefore, involves two primary stages:

-

Precursor Synthesis: Preparation of 2-propoxypropanoic acid.

-

Heterocycle Formation: Reaction of the precursor acid with thiosemicarbazide using a suitable cyclizing agent to form the final product.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Pathway: A Step-by-Step Guide

This section details the recommended two-step pathway for the synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Step 1: Synthesis of 2-Propoxypropanoic Acid

The synthesis of the carboxylic acid precursor is foundational. A reliable method is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. Here, we utilize sodium propoxide to displace the bromide from ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

Sodium Propoxide Formation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous propan-1-ol (10-15 mL per gram of sodium) under an inert atmosphere (N₂ or Ar). The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Nucleophilic Substitution: Once all the sodium has reacted, add ethyl 2-bromopropionate (1.0 eq) dropwise to the sodium propoxide solution at room temperature. After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

-

Ester Hydrolysis: Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M NaOH). Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester.

-

Work-up and Isolation: After cooling, remove the excess propan-1-ol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with cold concentrated HCl. The product, 2-propoxypropanoic acid, will separate. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-propoxypropanoic acid. Further purification can be achieved by vacuum distillation.

Step 2: Cyclodehydration to 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

This is the key ring-forming step. The reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent is a classic and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[8][9] While traditional reagents like concentrated sulfuric acid[6] or phosphorus oxychloride (POCl₃)[10] are effective, they are highly corrosive and can generate toxic byproducts. A superior, modern alternative is polyphosphate ester (PPE), which acts as both a solvent and a catalyst, promoting the reaction under milder conditions and simplifying the work-up.[2][11]

Caption: Mechanism of PPE-mediated thiadiazole formation.

Experimental Protocol (PPE Method):

-

Reaction Setup: In a round-bottom flask, add 2-propoxypropanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

-

Addition of PPE: Add polyphosphate ester (PPE) (approx. 10 times the weight of the carboxylic acid) to the flask.

-

Heating: Heat the reaction mixture to 80-100 °C with stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is approximately 7-8. A solid precipitate of the crude product will form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Alternative Synthetic Pathway

An alternative route involves the conversion of the carboxylic acid to an ester, which is then reacted with thiosemicarbazide.[6]

-

Esterification: Convert 2-propoxypropanoic acid to its methyl or ethyl ester using a standard Fischer esterification reaction (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).[12][13][14]

-

Reaction with Thiosemicarbazide: Reflux the resulting ester (1.0 eq) with thiosemicarbazide (1.1 eq) in a solvent like methanol or ethanol for 8-12 hours.[6] This forms the acylthiosemicarbazide intermediate.

-

Cyclization: Isolate the intermediate and cyclize it by heating with an acid catalyst, such as concentrated sulfuric acid, to yield the final product.[6]

While viable, this multi-step process is less efficient than the one-pot PPE-mediated reaction directly from the carboxylic acid.

Data Presentation and Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Table 1: Expected Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |

| 2-Propoxypropanoic Acid | C₆H₁₂O₃ | 132.16 | ~11-12 (1H, s, COOH), ~3.8-4.0 (1H, q, CH), ~3.3-3.5 (2H, t, OCH₂), ~1.5-1.7 (2H, m, CH₂), ~1.3-1.4 (3H, d, CH₃), ~0.8-1.0 (3H, t, CH₃) | [M+H]⁺ 133.08 |

| 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine | C₇H₁₃N₃OS | 187.27 | ~7.1 (2H, s, NH₂), ~4.5-4.7 (1H, q, CH), ~3.4-3.6 (2H, t, OCH₂), ~1.5-1.7 (2H, m, CH₂), ~1.4-1.5 (3H, d, CH₃), ~0.8-1.0 (3H, t, CH₃) | [M+H]⁺ 188.08 |

Note: Expected NMR shifts are approximate and can vary based on the solvent used.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Chemical Properties of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential and versatile chemical reactivity.[1][2] This guide provides a comprehensive technical overview of the predicted chemical properties of a specific derivative, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. As direct empirical data for this precise molecule is not extensively available in public literature, this document synthesizes information from established principles of heterocyclic chemistry and data from closely related analogues. We will explore its structural features, predictive physicochemical properties, characteristic spectral signatures, and key chemical reactions. Furthermore, this guide furnishes detailed, field-tested experimental protocols for its synthesis and characterization, designed to be a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring system is a five-membered aromatic heterocycle that has garnered significant attention in drug discovery.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The potency of this scaffold is often attributed to the presence of the =N-C-S moiety, which can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[7][8]

The 2-amino substitution is a particularly important feature, providing a key reactive handle for further molecular elaboration and acting as a hydrogen bond donor.[4] The substituent at the 5-position, in this case, a 1-propoxyethyl group, is critical for modulating the molecule's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.[9] This guide will dissect the predicted chemical nature of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, providing a foundational understanding for its potential application in research and development.

Molecular Structure and Predicted Physicochemical Properties

The structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine combines the polar, aromatic thiadiazole-amine core with a nonpolar, flexible aliphatic side chain. This duality is expected to govern its solubility, membrane permeability, and interaction with molecular targets.

Caption: Chemical structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

| Property | Predicted Value | Rationale & Significance |

| Molecular Formula | C₇H₁₃N₃OS | Derived from the chemical structure. |

| Molecular Weight | 187.27 g/mol | Calculated from the molecular formula. Essential for all stoichiometric calculations. |

| logP (Lipophilicity) | ~1.5 - 2.5 | The unsubstituted 2-amino-1,3,4-thiadiazole is hydrophilic.[10] The propoxyethyl group significantly increases lipophilicity, which is crucial for membrane permeability.[11] The final value will be a balance between the polar core and the nonpolar side chain. |

| pKa (Strongest Basic) | ~2.5 - 3.5 | The exocyclic amino group is the primary basic center. Its basicity is reduced by the electron-withdrawing nature of the aromatic thiadiazole ring. The parent 2-amino-1,3,4-thiadiazole has a pKa around 3.2.[12] |

| Polar Surface Area | ~78 Ų | Calculated based on N and O atoms. This value suggests moderate cell permeability, a key parameter in drug design. |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | The amino group can donate hydrogen bonds, which is critical for target binding. |

| Hydrogen Bond Acceptors | 4 (2 ring N, 1 ether O, 1 amino N) | Multiple sites for hydrogen bonding interactions enhance solubility in polar solvents and target affinity. |

Note: These values are estimations based on computational models and data from analogous structures.

Synthesis and Reactivity

The most versatile and common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of an appropriate thiosemicarbazide derivative.[5][13]

Caption: General synthetic workflow for the target compound.

The reactivity of the molecule is dictated by several key features:

-

The Exocyclic Amino Group (-NH₂): This group is nucleophilic and can undergo a variety of reactions such as acylation, alkylation, and Schiff base formation with aldehydes or ketones.[14] These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

The Thiadiazole Ring Nitrogens: The ring nitrogens are weakly basic and can be protonated in strong acidic conditions. They can also act as sites for electrophilic attack, although this is less common than reactions at the amino group.[15]

-

Amine-Imine Tautomerism: 2-Amino-1,3,4-thiadiazoles can exist in equilibrium with their imino tautomeric form. This can lead to ambident nucleophilic behavior, where reactions can occur at either the exocyclic or a ring nitrogen atom.[16]

Caption: Key reactions involving the 2-amino group.

Predicted Spectroscopic Signatures

Structural elucidation relies on a combination of spectroscopic techniques. Based on known data for similar 2-amino-5-alkyl-1,3,4-thiadiazoles, the following spectral characteristics are predicted.[7][17][18]

| Technique | Predicted Signals (Chemical Shift δ or Wavenumber cm⁻¹) | Interpretation |

| ¹H-NMR (in DMSO-d₆) | δ ~7.2-7.5 (s, 2H) δ ~4.5-4.8 (q, 1H) δ ~3.3-3.5 (t, 2H) δ ~1.4-1.6 (m, 2H) δ ~1.3-1.5 (d, 3H) δ ~0.8-1.0 (t, 3H) | Broad singlet for the -NH₂ protons.[17] Quartet for the methine (-CH) proton on the side chain. Triplet for the -OCH₂- protons. Multiplet for the central -CH₂- of the propyl group. Doublet for the methyl (-CH₃) attached to the methine. Triplet for the terminal methyl (-CH₃) of the propyl group. |

| ¹³C-NMR (in DMSO-d₆) | δ ~168-172 δ ~155-160 δ ~75-80 δ ~68-72 δ ~22-25 δ ~18-22 δ ~10-12 | C5 of the thiadiazole ring.[18] C2 of the thiadiazole ring (attached to NH₂).[18] Methine carbon (-CH) of the side chain. -OCH₂- carbon. Central -CH₂- of the propyl group. Methyl carbon attached to the methine. Terminal methyl carbon of the propyl group. |

| FT-IR (KBr pellet) | ~3300-3100 cm⁻¹ (broad) ~2960-2850 cm⁻¹ ~1620 cm⁻¹ ~1550 cm⁻¹ ~1100 cm⁻¹ | N-H stretching of the primary amine.[18] C-H stretching of the aliphatic side chain. N-H scissoring (bending) vibration. C=N stretching of the thiadiazole ring. C-O-C stretching of the ether linkage. |

Mass Spectrometry (MS): In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 187 or 188, respectively. Characteristic fragmentation patterns would likely involve cleavage of the propoxyethyl side chain.

Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and characterization of the title compound.

Causality: This protocol follows the classic thiosemicarbazide cyclization route, which is robust and high-yielding for this class of compounds.[19] Concentrated sulfuric acid acts as both the catalyst and a powerful dehydrating agent to drive the reaction to completion.

-

Intermediate Synthesis (Acylthiosemicarbazide):

-

To a solution of 2-propoxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add thiosemicarbazide (1.0 eq) and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylthiosemicarbazide intermediate.

-

-

Cyclization and Dehydration:

-

Carefully add the crude acylthiosemicarbazide intermediate (1.0 eq) portion-wise to ice-cold concentrated sulfuric acid (5-10 volumes) with vigorous stirring.

-

Allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.[5]

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Neutralize the resulting solution to pH 7-8 using a cold, concentrated solution of sodium hydroxide or ammonium hydroxide.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

-

Self-Validation: This workflow ensures the identity and purity of the synthesized compound through orthogonal analytical techniques. HPLC provides quantitative purity data, while LC-MS and NMR confirm the molecular weight and structure, respectively.

Caption: A self-validating workflow for compound characterization.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criterion: Purity ≥ 95%.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Utilize the same LC conditions as above.

-

Couple the output to an ESI mass spectrometer.

-

Scan in positive ion mode to detect the [M+H]⁺ ion (expected m/z = 188.27).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Compare the observed spectra with the predicted signatures in Table 2 to confirm the molecular structure.

-

Conclusion

While 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a specific molecule that may not be widely documented, its chemical properties can be reliably predicted based on the extensive and well-understood chemistry of the 2-amino-1,3,4-thiadiazole scaffold. This guide provides a robust framework for its synthesis, characterization, and potential reactivity. The combination of the polar, pharmacologically active core with a moderately lipophilic side chain makes this compound and its analogues interesting candidates for further investigation in drug discovery programs. The provided protocols offer a practical and validated pathway for researchers to synthesize and study this promising class of molecules.

References

-

Dragancea, D., et al. (2021). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][9][11][12]triazole and Imidazo[2,1-b][4][11][12]thiadiazole Derivatives. Molecules, 26(11), 3373. Available at: [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]

-

ResearchGate. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 5(2), 247-253. Available at: [Link]

-

Verma, S. S., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604. Available at: [Link]

-

Werber, G., et al. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823-827. Available at: [Link]

-

National Center for Biotechnology Information. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. PubMed. Available at: [Link]

-

Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences, 8, 23-34. Available at: [Link]

-

Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(18), 4166. Available at: [Link]

-

Verma, S., et al. (2016). A Facile, Rapid, one-pot Synthesis and Biological Evaluation of some Thiadiazole Derivatives. Research Journal of Chemical Sciences, 6(11), 22-31. Available at: [Link]

-

ResearchGate. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). In Silico Physicochemical Properties of Proposed 1,3,4-Thiadiazoles and s-Triazoles Important for Membrane Permeability and Oral Bioavailability. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. PubMed. Available at: [Link]

-

Le, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]

-

Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 836-869. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR, 6(5), 110-117. Available at: [Link]

-

ResearchGate. (2025). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4-Thiadiazole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-piperidinoethylthio-1,3,4-thiadiazole. PubChem. Available at: [Link]

-

Popiołek, R., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(19), 3557. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2022). Synthesis and characterization of new 1,3,4-Thiadiazole derivatives containing Azo group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(1), 1-8. Available at: [Link]

-

ResearchGate. (2014). QSPR Models for Predicting Lipophilicity of Triazole Derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Correlations between lipophilicity and bioactivity parameters for thiazolo[3,2-b][9][11][12] triazoles (1a-16a). ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Lipophilicity evaluation of some thiazolyl-1,3,4-oxadiazole derivatives with antifungal activity. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). The oral availability of 1,3,4‐thiadiazole compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. Available at: [Link]

-

ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole. SpectraBase. Available at: [Link]

-

OUCI. (2023). Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. Organic and Medicinal Chemistry International. Available at: [Link]

-

SpectraBase. (n.d.). 2-amino-1,3,4--thiadiazole, monohydrochloride. SpectraBase. Available at: [Link]

-

Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. Available at: [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972). HMDB. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hmdb.ca [hmdb.ca]

- 11. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]

- 13. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. Sci-Hub: are you are robot? [sci-hub.box]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nanobioletters.com [nanobioletters.com]

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine IUPAC name and structure

An In-Depth Technical Guide to 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Abstract

The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, renowned for conferring a diverse range of biological activities to its derivatives. This technical guide provides a comprehensive overview of a specific analog, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. We delve into its structural elucidation, physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and methods for spectroscopic confirmation. Furthermore, this document contextualizes the compound's potential within the broader therapeutic landscape of 1,3,4-thiadiazoles, which have demonstrated significant antitumor, antibacterial, and enzyme-inhibiting properties.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this specific molecular entity.

Nomenclature and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research. This section details the formal nomenclature and structural features of the target molecule.

IUPAC Name and Chemical Identifiers

The systematic name for the compound as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine .[3] It is indexed under several databases, providing a consistent reference for researchers.

| Identifier | Value | Source |

| PubChem CID | 51342162 | [3] |

| CAS Number | 1255147-63-7 | [3] |

| Molecular Formula | C₇H₁₃N₃OS | [3] |

| SMILES | CCCOC(C)C1=NN=C(S1)N | [3] |

Chemical Structure

The molecule consists of a central 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The ring is substituted at the C2 and C5 positions. An amine group (-NH₂) is attached at the C2 position, while a 1-propoxyethyl group is attached at the C5 position.

Caption: 2D Structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Key Structural Features

-

Heterocyclic Core: The 1,3,4-thiadiazole ring is an electron-deficient system that often participates in hydrogen bonding and π-π stacking, which are crucial for receptor binding in biological systems.

-

Amine Substituent: The 2-amino group is a key functional handle. It can act as a hydrogen bond donor and a site for further derivatization to modulate the molecule's properties.

-

Chiral Center: The 1-propoxyethyl substituent contains a chiral carbon (the carbon bonded to the thiadiazole ring, a methyl group, a hydrogen, and the propoxy group). Therefore, the compound can exist as a racemic mixture of two enantiomers. For any therapeutic development, the synthesis and testing of individual enantiomers would be a critical step, as they may exhibit different pharmacological and toxicological profiles.

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The following properties for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine have been computationally predicted.

| Property | Value | Reference |

| Molecular Weight | 187.27 g/mol | [3] |

| XLogP3 (Lipophilicity) | 1.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 187.07793322 Da | [3] |

| Topological Polar Surface Area | 89.3 Ų | [3] |

These values suggest the compound has good oral bioavailability potential, according to Lipinski's Rule of Five.

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

The primary disconnection is at the C-N and C-S bonds of the thiadiazole ring, leading back to thiosemicarbazide and an appropriate carboxylic acid derivative. This is a classic and reliable approach for this heterocyclic system.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway

The synthesis proceeds via the acid-catalyzed condensation and cyclization of 2-propoxypropanoic acid with thiosemicarbazide. Strong dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are typically employed to drive the reaction to completion.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods.[4][5] Researchers should perform their own optimization.

Materials and Reagents:

-

2-Propoxypropanoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Toluene or other suitable high-boiling solvent

-

Ammonium hydroxide solution (NH₄OH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethanol or Methanol for recrystallization

-

Standard reflux and stirring apparatus

Procedure:

-

Reaction Setup: To a stirred mixture of thiosemicarbazide (1.0 eq) and 2-propoxypropanoic acid (1.1 eq) in a round-bottom flask, slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.

-

Causality: POCl₃ acts as a powerful dehydrating and cyclizing agent. The reaction is highly exothermic and must be cooled to control the initial acylation step.

-

-

Reflux: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling the reaction mixture to room temperature, pour it carefully onto crushed ice. This hydrolyzes any remaining POCl₃.

-

Self-Validation: The formation of a precipitate upon pouring onto ice is the first indication of product formation.

-

-

Basification: Slowly neutralize the acidic aqueous mixture by adding a base (e.g., concentrated NH₄OH or saturated NaHCO₃ solution) until the pH is approximately 7-8. This step is crucial to deprotonate the amine and precipitate the free base form of the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.

-

Self-Validation: A sharp melting point and clean analytical spectra (NMR, MS) of the recrystallized product confirm its purity and identity.

-

Spectroscopic Characterization and Analysis

To confirm the successful synthesis and purity of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a suite of spectroscopic techniques is essential. Based on the structure, the following spectral features are predicted.[6]

-

¹H NMR Spectroscopy:

-

A broad singlet corresponding to the two amine (-NH₂) protons.

-

A quartet for the single proton (-CH-) on the chiral carbon.

-

A doublet for the methyl (-CH₃) group adjacent to the chiral center.

-

A triplet for the terminal methyl (-CH₃) of the propoxy group.

-

A sextet for the central methylene (-CH₂-) of the propoxy group.

-

A triplet for the methylene (-O-CH₂-) group of the propoxy group.

-

-

¹³C NMR Spectroscopy: Distinct signals for the two aromatic carbons of the thiadiazole ring (C2 and C5) would be expected at high chemical shifts. Aliphatic carbons from the propoxyethyl group would appear at lower chemical shifts.

-

Mass Spectrometry (MS): The Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated exact mass of 187.0779.

-

Infrared (IR) Spectroscopy:

-

N-H stretching vibrations for the primary amine in the 3100-3300 cm⁻¹ region.

-

C-H stretching for the aliphatic groups around 2850-3000 cm⁻¹.

-

C=N stretching of the thiadiazole ring around 1600-1650 cm⁻¹.

-

Biological Significance and Therapeutic Potential

The 1,3,4-thiadiazole nucleus is a cornerstone of many biologically active compounds. Its derivatives have been extensively investigated and have shown a remarkable breadth of pharmacological activities.

Caption: Diverse biological activities of the 1,3,4-thiadiazole scaffold.

Rationale for Potential Activity:

-

Antitumor: Many 2-amino-1,3,4-thiadiazole derivatives exhibit cytotoxic properties against various cancer cell lines.[2] The mechanism often involves the inhibition of key enzymes in cancer proliferation or the induction of apoptosis.

-

Antimicrobial: The =N-C-S= moiety present in the thiadiazole ring is believed to be crucial for its antimicrobial activity.[6] These compounds can interfere with microbial metabolic pathways.

-

Enzyme Inhibition: This class of compounds has been shown to be effective inhibitors of enzymes like carbonic anhydrase and α-glycosidase, making them relevant for treating glaucoma and type 2 diabetes, respectively.[1]

The specific structure of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, with its moderate lipophilicity and hydrogen bonding capabilities, makes it an excellent candidate for screening in these therapeutic areas. The propoxyethyl side chain can be explored to optimize binding within the active site of target proteins.

Safety and Handling

While specific toxicity data for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is not available, data from analogous 2-amino-1,3,4-thiadiazole derivatives should be used to inform handling procedures. Many similar compounds are classified with the GHS07 pictogram (Harmful).[7][8][9]

Potential Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Conclusion and Future Directions

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a well-defined chemical entity with significant, albeit underexplored, potential in drug discovery and development. Its structure is rooted in the pharmacologically validated 1,3,4-thiadiazole core, and its physicochemical properties are favorable for biological applications. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications.

Future research should focus on the stereoselective synthesis of its R- and S-enantiomers to evaluate their individual biological activities. Furthermore, comprehensive screening against panels of cancer cell lines, bacterial strains, and relevant enzymes is warranted to uncover its full therapeutic potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51342162, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 147151, 5-Isopropyl-1,3,4-thiadiazol-2-amine. Available at: [Link]

-

Pearson (2024). Nomenclature of Heterocycles. Available at: [Link]

-

Ranjan, R. (n.d.). IUPAC Nomenclature in Heterocyclic Compounds: Hantzsch-Widman Method. Available at: [Link]

-

ACD/Labs (n.d.). Rule B-3. Fused Heterocyclic Systems. Available at: [Link]

-

IUPAC (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

-

IUPAC (n.d.). Blue Book P-5. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChemLite - 5-propoxy-1,3,4-thiadiazol-2-amine (C5H9N3OS). Available at: [Link]

-

MDPI (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 575394, 5-Propyl-1,3,4-thiadiazol-2-amine. Available at: [Link]

-

Gein, V. L., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]

-

ResearchGate (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15156091, 5-(1-Phenylmethoxyethyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

-

MDPI (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available at: [Link]

-

ResearchGate (2018). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 219408, 2-Amino-5-phenyl-1,3,4-thiadiazole. Available at: [Link]

-

ResearchGate (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine | C7H13N3OS | CID 51342162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine | 15884-90-9 [sigmaaldrich.com]

CAS number for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (CAS No. 1255147-63-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Thiadiazole Derivative

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5] This guide focuses on a specific, lesser-explored derivative: 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. While specific literature on this compound is sparse, its structural features suggest significant potential for investigation. This document serves as a comprehensive technical primer, providing a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any research endeavor.

-

Chemical Name: 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

-

CAS Number: 1255147-63-7[6]

-

Molecular Formula: C₇H₁₃N₃OS[6]

-

Molecular Weight: 187.27 g/mol [6]

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.[6]

| Property | Value |

| Molecular Weight | 187.27 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 187.07793322 Da |

| Topological Polar Surface Area | 89.3 Ų |

| Heavy Atom Count | 12 |

Proposed Synthesis Pathway

Reaction Scheme

Caption: Proposed one-pot synthesis of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Step-by-Step Synthesis Protocol

This protocol is a guideline based on established methodologies for similar compounds and should be optimized for this specific synthesis.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-propoxypropanoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Solvent and Catalyst: Add polyphosphate ester (PPE) in a quantity sufficient to ensure a stirrable mixture. The reaction can often be run neat with PPE acting as both solvent and catalyst.

-

Reaction Conditions: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice and stir.

-

Neutralization and Precipitation: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine.

Structural and Purity Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment. | Peaks corresponding to the propoxy and ethyl protons, as well as the amine protons. |

| ¹³C NMR | To identify the carbon skeleton. | Signals for the carbons of the thiadiazole ring and the aliphatic side chain.[4] |

| FT-IR | To identify functional groups. | Characteristic stretches for N-H (amine), C=N, and C-S bonds.[8] |

| Mass Spectrometry | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight (187.27 m/z).[8] |

| Elemental Analysis | To determine the elemental composition. | Percentages of C, H, N, and S should be within ±0.4% of the theoretical values. |

Potential Biological Evaluation Workflow

The 2-amino-1,3,4-thiadiazole core is a privileged scaffold in drug discovery, known for a wide array of biological activities.[1][2] A logical workflow to explore the potential of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine would begin with broad antimicrobial and cytotoxic screening, followed by more targeted assays based on initial findings.

Proposed Screening Cascade

Caption: A proposed workflow for the initial biological evaluation of the title compound.

Detailed Experimental Protocols

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

-

Analysis: Determine the MIC by visually assessing the lowest concentration of the compound that prevents turbidity.

4.2.2. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine represents a novel chemical entity with significant, unexplored potential. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation.[1][2][9] This guide provides a comprehensive, scientifically-backed framework to initiate such research, from its synthesis and characterization to a logical cascade for biological screening. The insights gained from these initial studies could pave the way for the development of new therapeutic agents.

References

-

Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2020). Molecules, 25(21), 5007. [Link]

-

The Role of 2-Amino-1,3,4-thiadiazole (CAS 4005-51-0) in Advancing Drug Discovery. (2026, January 1). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 19, 2026, from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Drug Design, Development and Therapy, 12, 1545–1566. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Drug Design, Development and Therapy, 12, 1545-1566. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Drug Design, Development and Therapy, 12, 1545-1566. [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies, 6(10), 808-816. [Link]

-

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(45), 29509-29522. [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 1-14. [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (2016). Molecules, 21(8), 1058. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159. [Link]

Sources

- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine | C7H13N3OS | CID 51342162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide on the Biological Activity of the 2-Amino-1,3,4-Thiadiazole Scaffold, with 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine as a Representative Compound

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus, particularly the 2-amino-1,3,4-thiadiazole scaffold, represents a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, making them privileged structures in drug discovery. This guide provides a comprehensive overview of the biological activities associated with this scaffold, using the specific, yet under-researched, molecule 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine as a structural archetype. We will delve into the known biological landscape of this chemical class, propose potential mechanisms of action, and outline a robust experimental workflow for the evaluation of new derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives.

Introduction: The Prominence of the 2-Amino-1,3,4-Thiadiazole Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and among them, the 1,3,4-thiadiazole ring is of significant interest.[1][2] This five-membered ring containing sulfur and two nitrogen atoms is a versatile scaffold that has been extensively studied for its broad spectrum of pharmacological activities.[1][2][3] The 2-amino-1,3,4-thiadiazole moiety, in particular, has emerged as a key pharmacophore in the design of novel drugs. Its derivatives have demonstrated potential as antimicrobial, anticancer, antiviral, and antioxidant agents.[3][4][5] The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[1][2]

This guide will use 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine as a representative example of this class. While specific biological data for this compound is not extensively published, its structure embodies the key features of the 2-amino-1,3,4-thiadiazole scaffold.

Physicochemical Properties of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

A foundational understanding of a compound's physicochemical properties is crucial for any biological investigation. For 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, the following information has been compiled from public chemical databases:

| Property | Value | Source |

| Molecular Formula | C7H13N3OS | PubChem[6] |

| Molecular Weight | 187.27 g/mol | PubChem[6] |

| IUPAC Name | 5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine | PubChem[6] |

| CAS Number | 1255147-63-7 | PubChem[6] |

| SMILES | CCCOC(C)C1=NN=C(S1)N | PubChem[6] |

The Broad Spectrum of Biological Activities of 2-Amino-1,3,4-Thiadiazole Derivatives

The 2-amino-1,3,4-thiadiazole scaffold is a versatile platform that has been incorporated into molecules with a wide range of biological activities. The following sections summarize the key therapeutic areas where these derivatives have shown promise.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied for their potent antibacterial and antifungal properties.[1][2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Many reported derivatives have shown comparable or even superior activity to standard antibiotics.[2] The reactivity of the amino group allows for the synthesis of a diverse library of compounds, increasing the potential for discovering new antimicrobial agents to combat drug-resistant pathogens.[1][2]

Anticancer Activity

The 2-amino-1,3,4-thiadiazole structure is a promising foundation for the development of novel anticancer agents.[7] These compounds have been shown to target various molecular pathways involved in cancer progression, including cell cycle regulation and apoptosis.[7][8] Some derivatives act as inhibitors of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH), which is vital for the proliferation of cancer cells.[7] The mesoionic nature of the 1,3,4-thiadiazole ring may facilitate the crossing of cellular membranes, leading to enhanced bioavailability and interaction with intracellular targets.[7] Studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines, with some showing higher potency than existing chemotherapeutic drugs like cisplatin.[9][10]

Antiviral Activity

The emergence of viral infections necessitates the discovery of new antiviral agents. The 2-amino-1,3,4-thiadiazole moiety has been identified as a valuable scaffold in this area.[5] Derivatives have been synthesized and evaluated against several viral strains, with some showing promising inhibitory activity.[5] For instance, certain derivatives have demonstrated anti-HIV-1 activity, with their potency influenced by the electronic properties of the substituents.[5]

Other Biological Activities

Beyond the major areas mentioned above, 2-amino-1,3,4-thiadiazole derivatives have also been investigated for a range of other pharmacological effects, including:

-

Antioxidant Activity [11]

-

Anti-inflammatory and Analgesic Activity [8]

-

Anticonvulsant Activity [3]

-

Diuretic Activity [3]

This diverse bioactivity profile underscores the therapeutic potential of the 2-amino-1,3,4-thiadiazole scaffold.

Potential Mechanisms of Action: A Conceptual Overview

The diverse biological effects of 2-amino-1,3,4-thiadiazole derivatives stem from their ability to interact with various biological targets. While the specific mechanism of action is dependent on the individual compound's structure, a generalized signaling pathway can be conceptualized.

Caption: Generalized mechanism of action for a 2-amino-1,3,4-thiadiazole derivative.

Proposed Experimental Workflow for Biological Evaluation

For a novel compound like 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, a systematic approach to evaluating its biological activity is essential. The following is a proposed experimental workflow:

Caption: A phased experimental workflow for evaluating the biological activity of a novel compound.

Step-by-Step Protocol for MTT Cytotoxicity Assay:

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine) in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the experimental workflow should be carefully analyzed to understand the compound's biological profile. For instance, low IC50 values in the MTT assay indicate potent cytotoxic activity. Comparing the activity of a series of related compounds can provide insights into the Structure-Activity Relationship (SAR).

Hypothetical Data for SAR Analysis:

| Compound | R-group at C5 | IC50 (µM) on MCF-7 |

| 1 | -CH(OCH2CH2CH3)CH3 | To be determined |

| 2 | -H | 50.2 |

| 3 | -CH3 | 35.8 |

| 4 | -Phenyl | 12.5 |

| 5 | -p-Chlorophenyl | 8.1 |

This hypothetical data suggests that increasing the steric bulk and adding electron-withdrawing groups at the C5 position may enhance the anticancer activity of the 2-amino-1,3,4-thiadiazole scaffold.

Conclusion and Future Directions

The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities. While the specific compound 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine remains to be fully characterized biologically, it serves as a valuable representative of this promising class of molecules. Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this scaffold to explore their full therapeutic potential. Elucidating the precise mechanisms of action and conducting in vivo studies will be critical next steps in the journey from a promising scaffold to a clinically effective drug.

References

-

PubChem. 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

-

Gomha, S. M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Molecules, 23(5), 1545. [Link]

-

Matysiak, J. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]

-

Koval, O., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5204. [Link]

-

Gomha, S. M., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(10), 2441. [Link]

-

Gomha, S. M., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Molecules, 23(5), 1545. [Link]

-

Koval, O., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5204. [Link]

-

Al-Sultani, A. A. J. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-10. [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 133-141. [Link]

-

Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 107. [Link]

-

Polkam, N., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1396-1400. [Link]

-

Zhang, Y., et al. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Molecular Diversity. [Link]

-

El-Sayed, M. A. A., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(4), 1017-1029. [Link]

-

Sławiński, J., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3295. [Link]

-

Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 54(7), 988-991. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine | C7H13N3OS | CID 51342162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Identification and Validation of Therapeutic Targets for 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine

Abstract

The 1,3,4-thiadiazole heterocycle is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific compound, 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine, is a novel entity with an uncharacterized biological profile.[3] This technical guide presents a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We synthesize established knowledge of the 1,3,4-thiadiazole core's bioactivity with state-of-the-art chemical proteomics and target validation methodologies. This document serves as a strategic roadmap for researchers and drug development professionals, detailing a phased experimental approach from broad phenotypic screening to unbiased target deconvolution and conclusive, hypothesis-driven validation. The protocols and workflows herein are designed to elucidate the compound's mechanism of action and establish a foundation for future preclinical development.

Introduction: The Rationale for Investigation

5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine is a small molecule whose biological function and molecular targets remain unexplored.[3] However, its core structure, the 1,3,4-thiadiazole ring, is a cornerstone of numerous clinically approved drugs and investigational compounds.[4][5] This scaffold's prevalence is due to its unique physicochemical properties, including its role as a bioisostere of pyrimidine, which allows it to interact with biological targets involved in nucleic acid synthesis.[4][6][7] Furthermore, its metabolic stability and ability to cross cellular membranes enhance its drug-like properties.[4][8]

The extensive body of literature on 1,3,4-thiadiazole derivatives reveals a wide array of biological activities, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[8][9][10][11] This established polypharmacology of the core scaffold provides a strong rationale for investigating 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine as a potential therapeutic agent. This guide outlines a logical, multi-phase strategy to move from the unknown to a validated mechanism of action.

Hypothesis Generation: Predictive Targeting Based on the 1,3,4-Thiadiazole Scaffold

Based on the extensive pharmacology of the 1,3,4-thiadiazole nucleus, we can formulate several primary hypotheses regarding the potential therapeutic targets of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine. These hypotheses will guide the initial phenotypic screens and subsequent validation assays.

Hypothesis 1: Anticancer Activity via Enzyme Inhibition

The most prominent activity associated with this scaffold is anticancer efficacy, often mediated by the inhibition of key enzyme families.[4][9]

-

Carbonic Anhydrases (CAs): Many 1,3,4-thiadiazole derivatives function as potent inhibitors of carbonic anhydrases.[12][13] The tumor-associated isoforms, CA IX and CA XII, are critical for regulating pH in the hypoxic tumor microenvironment and are validated anticancer targets.[14][15] The sulfonamide-like electronics of the thiadiazole ring are key to this interaction.

-

Protein Kinases: Kinases are central regulators of cell signaling and are frequently dysregulated in cancer.[16] The 1,3,4-thiadiazole scaffold can function as an ATP-competitive inhibitor, disrupting aberrant signaling pathways.[9]

-

Other Enzymes: Other reported anticancer mechanisms for this scaffold include the inhibition of histone deacetylases (HDACs), topoisomerases, and kinesin spindle proteins (KSPs), which are all critical for cell cycle progression and survival.[4][9]

Hypothesis 2: Antimicrobial Activity

Numerous studies have documented the potent antibacterial and antifungal properties of 1,3,4-thiadiazole derivatives against a wide range of pathogens.[8][17][18][19][20] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Hypothesis 3: Anti-inflammatory Activity

The scaffold has also been linked to significant anti-inflammatory and analgesic effects.[10][21] This suggests a potential interaction with enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

| Predicted Target Class | Therapeutic Area | Rationale / Potential Mechanism | Key Literature |

| Carbonic Anhydrases (CA IX, XII) | Oncology | pH regulation in the tumor microenvironment. | [13][14][15] |

| Protein Kinases (Various) | Oncology | Inhibition of oncogenic signaling pathways. | [9][16][22] |

| Microbial Enzymes | Infectious Disease | Inhibition of essential bacterial/fungal processes. | [8][19][20] |

| Cyclooxygenase (COX) Enzymes | Inflammation | Reduction of prostaglandin synthesis. | [10] |

A Phased Strategy for Target Identification and Deconvolution

A rigorous investigation requires a multi-pronged approach, beginning with broad functional assays and narrowing down to specific molecular interactions. This phased strategy ensures that resources are directed efficiently toward the most promising therapeutic avenues.

Phase I: Phenotypic Screening to Validate Biological Activity

The foundational step is to confirm that 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine exerts a biological effect in a relevant context. This is achieved through broad phenotypic screening.

Experimental Protocol: High-Throughput Cell Viability and Microbial Growth Inhibition Assays

-

Cell Panel Selection: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, to assess broad anticancer activity. Include non-cancerous cell lines (e.g., fibroblasts) to evaluate preliminary cytotoxicity.[6]

-

Microbial Strain Selection: Screen against a panel of clinically relevant microbial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[8][17]

-

Assay Execution:

-

Plate cells or microbes in 96- or 384-well plates.

-

Treat with a serial dilution of the compound (e.g., from 100 µM to 10 nM) for 48-72 hours.

-

Assess cell viability using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay. Measure microbial growth by optical density (OD600).

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for each cell line or strain. A potent and selective "hit" in a particular screen justifies progression to Phase II for that therapeutic area.

Phase II: Unbiased Target Deconvolution via Chemical Proteomics

Once a phenotype is confirmed, the next crucial step is to identify the specific protein(s) that the compound interacts with to produce this effect. Chemical proteomics provides powerful, unbiased methods for this "target deconvolution."[23][24][25]

Two primary strategies exist: affinity-based methods, which require modifying the compound, and label-free methods, which use the compound in its native state.[26][27]

Methodology 1: Affinity-Based Pull-Down Mass Spectrometry

This classic approach uses an immobilized version of the small molecule to "fish" for its binding partners in a cell lysate.[26][28]

Experimental Protocol: On-Bead Affinity Pull-Down

-

Probe Synthesis: Synthesize an analog of 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine with a linker arm (e.g., polyethylene glycol) suitable for covalent attachment to a solid support like agarose or magnetic beads. A structure-activity relationship (SAR) study is first needed to identify a non-essential position for linker attachment.[28]

-

Lysate Preparation: Culture cells of a sensitive cell line (identified in Phase I) and prepare a native protein lysate.

-

Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate lysate with unconjugated beads. For a competition control, add an excess of free, unmodified compound to a third incubation to prevent specific binding to the beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]

-

Candidate Selection: True binding partners should be present in the compound-bead sample but absent or significantly reduced in the negative control and competition control samples.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that leverages the principle that small molecule binding can stabilize a target protein against protease degradation.[26][28][29]

Experimental Protocol: DARTS

-

Lysate Preparation: Prepare a native protein lysate from a sensitive cell line.

-